L-Seryl-L-valyl-L-isoleucyl-L-phenylalanyl-L-phenylalanyl-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Seryl-L-valyl-L-isoleucyl-L-phenylalanyl-L-phenylalanyl-L-leucine is a peptide compound composed of seven amino acids: serine, valine, isoleucine, phenylalanine, phenylalanine, and leucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-valyl-L-isoleucyl-L-phenylalanyl-L-phenylalanyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-serine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, L-valine, is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-isoleucine, L-phenylalanine, L-phenylalanine, and L-leucine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired scale and purity of the final product. Industrial processes often require stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-valyl-L-isoleucyl-L-phenylalanyl-L-phenylalanyl-L-leucine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the serine residue, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Amino acid substitution can be achieved using standard peptide synthesis techniques with the desired amino acid derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can result in the formation of a hydroxylated peptide, while reduction of disulfide bonds can yield a linear peptide.
Scientific Research Applications
L-Seryl-L-valyl-L-isoleucyl-L-phenylalanyl-L-phenylalanyl-L-leucine has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The peptide can be used to investigate protein-protein interactions and enzyme-substrate relationships.
Industry: The peptide can be used in the development of biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Seryl-L-valyl-L-isoleucyl-L-phenylalanyl-L-phenylalanyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the peptide’s structure.
Comparison with Similar Compounds
Similar Compounds
L-Seryl-L-valyl-L-prolyl-L-isoleucine: This peptide differs by the presence of proline instead of phenylalanine.
L-Seryl-L-valyl-L-isoleucyl-L-phenylalanyl-L-threonine: This peptide includes threonine instead of leucine.
Uniqueness
L-Seryl-L-valyl-L-isoleucyl-L-phenylalanyl-L-phenylalanyl-L-leucine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.
Properties
CAS No. |
918528-32-2 |
---|---|
Molecular Formula |
C38H56N6O8 |
Molecular Weight |
724.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C38H56N6O8/c1-7-24(6)32(44-36(49)31(23(4)5)43-33(46)27(39)21-45)37(50)41-29(20-26-16-12-9-13-17-26)34(47)40-28(19-25-14-10-8-11-15-25)35(48)42-30(38(51)52)18-22(2)3/h8-17,22-24,27-32,45H,7,18-21,39H2,1-6H3,(H,40,47)(H,41,50)(H,42,48)(H,43,46)(H,44,49)(H,51,52)/t24-,27-,28-,29-,30-,31-,32-/m0/s1 |
InChI Key |
RQXCEOCINCVVPZ-VDXNIVNJSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.